molecular formula C6H9N3O B1608777 4-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 884497-49-8

4-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No. B1608777
M. Wt: 139.16 g/mol
InChI Key: YEOXPHBIXHBTOZ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 . The IUPAC name for this compound is 4-(1H-1,2,4-triazol-1-yl)-2-butanone .


Synthesis Analysis

The synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-one or similar compounds has been reported in several studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-triazol-1-yl)butan-2-one can be represented by the SMILES string CC(=O)CCn1cncn1 . The InChI code for this compound is 1S/C6H9N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

4-(1H-1,2,4-triazol-1-yl)butan-2-one is a liquid at room temperature .

Scientific Research Applications

  • Anticancer Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties . They have shown potent inhibitory activities against various cancer cell lines .
    • Methods : The compounds were synthesized and their structures were established by NMR and MS analysis. In vitro cytotoxic evaluation was performed against cancer cell lines .
    • Results : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
  • Antifungal Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole which are antifungal .
    • Methods : These compounds are typically synthesized in a laboratory setting and then tested for their antifungal properties .
    • Results : These compounds have been found to be effective in treating a variety of fungal infections .
  • Antiviral Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : 1,2,4-triazole derivatives have been used in the development of antiviral drugs . For example, 3′-azidothymidine (AZT)-derived 1,2,3-triazoles have been shown to be potent inhibitors of HIV-1 .
    • Methods : These compounds are synthesized in a laboratory setting and then tested for their antiviral properties .
    • Results : The compounds have shown promising results in inhibiting the proliferation of HIV-1 .
  • Agrochemicals

    • Field : Agricultural Chemistry .
    • Application : Some 1,2,4-triazol derivatives have been found to function as root growth stimulants . They promote primary root length and influence the levels of endogenous hormones (IAA, ABA and GA3), playing an important role in controlling primary root development .
    • Methods : These compounds are synthesized and their structures are established by NMR and MS analysis. Their effects on root growth are then evaluated .
    • Results : The compounds have shown promising results in promoting root growth .
  • Antidepressant Agents

    • Field : Medical and Pharmaceutical Research .
    • Application : 1,2,4-triazole derivatives have been used in the development of antidepressant drugs . For example, trazodone is a triazole derivative that is used as an antidepressant .
    • Methods : These compounds are synthesized in a laboratory setting and then tested for their antidepressant properties .
    • Results : Trazodone has been found to be effective in treating depression .
  • Chemical Industry

    • Field : Chemical Industry .
    • Application : 1,2,4-triazole derivatives have been used in a variety of applications, including propellants, explosives, and pyrotechnics .
    • Methods : These compounds are synthesized in a laboratory setting and then tested for their properties .
    • Results : 1,2,4-triazole derivatives have shown promising results in these applications .

Safety And Hazards

The safety information for 4-(1H-1,2,4-triazol-1-yl)butan-2-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for research on 4-(1H-1,2,4-triazol-1-yl)butan-2-one and similar compounds could involve further exploration of their potential anticancer activities . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOXPHBIXHBTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396938
Record name 4-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-triazol-1-yl)butan-2-one

CAS RN

884497-49-8
Record name 4-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS Hayotsyan, AN Khachatryan, AO Baltayan… - Russian Journal of …, 2015 - Springer
The capability of azoles to react with compounds containing activated double bond allows to prepare a variety of their derivatives [1–7]. The conjugate addition of azoles to methyl vinyl …
Number of citations: 10 link.springer.com
SP Desai, MT Zambri, MS Taylor - The Journal of Organic …, 2022 - ACS Publications
A method for regioselective N-alkylation of ambident, azole-type heterocycles with alkene or epoxide electrophiles is described. In the presence of diphenylborinic acid (Ph 2 BOH) and …
Number of citations: 14 pubs.acs.org

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